molecular formula C13H14N6O2S B5893369 1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea

1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5893369
M. Wt: 318.36 g/mol
InChI Key: IXFYKBIBNOGBHM-UHFFFAOYSA-N
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Description

1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a benzimidazole moiety linked to a thiadiazole ring through an ethylurea bridge Benzimidazole and thiadiazole are both heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the benzimidazole and thiadiazole precursors. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions. The thiadiazole ring can be formed by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

The final step involves the coupling of the benzimidazole and thiadiazole moieties through an ethylurea bridge

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzimidazole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro groups on the benzimidazole or thiadiazole rings can be reduced to amines.

    Substitution: The hydrogen atoms on the benzimidazole or thiadiazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of nitro groups can yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole and thiadiazole moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea likely involves interactions with specific molecular targets, such as enzymes or receptors, through its benzimidazole and thiadiazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole, which are known for their therapeutic applications.

    Thiadiazole Derivatives: Compounds such as acetazolamide and methazolamide, which are used as diuretics and antiglaucoma agents.

Uniqueness

1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea is unique due to the combination of benzimidazole and thiadiazole moieties in a single molecule

Properties

IUPAC Name

1-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c1-21-8-2-3-9-10(6-8)17-11(16-9)4-5-14-12(20)18-13-19-15-7-22-13/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H2,14,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFYKBIBNOGBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCNC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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